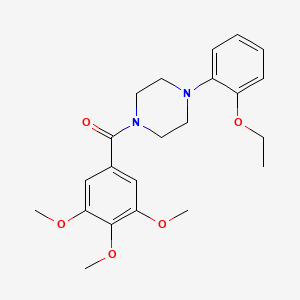
1-(2-ethoxyphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been studied extensively due to its unique chemical structure and potential applications in scientific research.
作用机制
TFMPP acts as a partial agonist at serotonin receptors, which means that it can activate or inhibit the receptor depending on the level of serotonin present in the brain. It has been shown to increase the release of serotonin and other neurotransmitters such as dopamine and norepinephrine, which can lead to changes in mood, perception, and behavior. TFMPP also has the ability to block the reuptake of serotonin, which can further increase the levels of serotonin in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including changes in mood, perception, and behavior. It has been reported to induce feelings of euphoria, relaxation, and increased sociability, as well as mild hallucinations and altered sensory perception. TFMPP has also been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as anxiety, agitation, and sweating.
实验室实验的优点和局限性
TFMPP has several advantages for use in lab experiments, including its ability to selectively bind to serotonin receptors and its relatively low toxicity compared to other psychoactive compounds. However, its effects on the CNS can be highly variable depending on the dose, route of administration, and individual factors such as age, sex, and genetic makeup. TFMPP can also interact with other drugs and substances, which can lead to unpredictable effects and potential toxicity.
未来方向
There are several future directions for research on TFMPP, including further elucidation of its mechanism of action, exploration of its potential therapeutic applications, and investigation of its long-term effects on the CNS. TFMPP has been shown to have potential as a treatment for various psychiatric disorders such as depression, anxiety, and addiction, but more research is needed to determine its safety and efficacy. Additionally, studies on the long-term effects of TFMPP on the brain and behavior can provide valuable insights into the risks and benefits of its use.
合成方法
TFMPP is synthesized through a series of chemical reactions involving piperazine, 3,4,5-trimethoxybenzoyl chloride, and 2-ethoxyaniline. The process involves the formation of an amide bond between the piperazine and 3,4,5-trimethoxybenzoyl chloride, followed by a nucleophilic substitution reaction between the resulting intermediate and 2-ethoxyaniline. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
科学研究应用
TFMPP has been used extensively in scientific research due to its potential applications in various fields such as pharmacology, neurochemistry, and toxicology. It has been studied for its effects on the central nervous system (CNS), particularly its interactions with serotonin receptors. TFMPP has been shown to bind to 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2A receptors, which are involved in various physiological processes such as mood regulation, appetite, and sleep.
属性
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-5-29-18-9-7-6-8-17(18)23-10-12-24(13-11-23)22(25)16-14-19(26-2)21(28-4)20(15-16)27-3/h6-9,14-15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIOZKBGGOATGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098786.png)
![3-[(4-ethoxy-3-nitrophenyl)acetyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-imine hydrobromide](/img/structure/B6098802.png)
![4-hydroxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6098806.png)
![N-[4-(benzoylamino)-3-methylphenyl]-1-naphthamide](/img/structure/B6098812.png)
![1-(2-methylphenyl)-4-{1-[4-(methylthio)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6098815.png)
![N-{2-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B6098818.png)

![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6098829.png)
![N-(3-bromophenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6098833.png)
![5-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B6098845.png)
![2-(1-pyrrolidinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B6098855.png)
![1-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098883.png)
![N'-(2-hydroxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B6098889.png)
![5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B6098893.png)